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Compound of Interest

Compound Name: Methyl 4-hydroxyphenyllactate

Cat. No.: B123307

Abstract

Methyl 4-hydroxyphenyllactate (MeHPLA), also known as Methyl p-hydroxyphenyllactate, is
a tyrosine metabolite ester of significant interest to the scientific community, particularly for its
role as a cell growth-regulating agent that binds to nuclear type Il sites.[1][2] Despite its
biological importance, a comprehensive, publicly available dataset of its experimentally
determined physicochemical properties is notably scarce. This technical guide addresses this
gap by providing a structured framework for the characterization of MeHPLA. While direct
experimental data is limited, this document leverages data from analogous compounds,
outlines detailed, field-proven experimental protocols for determining key physicochemical
parameters, and presents a predicted spectroscopic profile to aid researchers in its
identification and handling. This guide is intended for researchers, chemists, and drug
development professionals engaged in the synthesis, analysis, or biological investigation of
MeHPLA.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent
physicochemical analysis.

o Compound Name: Methyl 4-hydroxyphenyllactate
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» Synonyms: Methyl p-hydroxyphenyllactate, 2-Hydroxy-3-(4-hydroxyphenyl)propionic acid
methyl ester[3]

e CAS Number: 51095-47-7[1][3]
e Molecular Formula: C10H1204[1][3]
e Molecular Weight: 196.20 g/mol

The structure of Methyl 4-hydroxyphenyllactate features a p-substituted phenolic ring, a
secondary alcohol, and a methyl ester. These functional groups dictate its chemical reactivity,
solubility, and spectroscopic characteristics.

Caption: Chemical structure of Methyl 4-hydroxyphenyllactate.

Physicochemical Properties

Experimental data for MeHPLA is not widely published. The following table includes predicted
values from computational models and provides context by comparing them to the
experimentally determined values of its parent acid and a structurally similar ester.

Table 1. Summary of Physicochemical Properties
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Property

Methyl 4-
hydroxyphenyllact
ate (Predicted)

4-
Hydroxyphenyllacti
c acid
(Experimental)

Methyl 4-
hydroxyphenylacet
ate (Experimental)

Physical State Solid[4] Solid Solid
Molecular Weight 196.20 g/mol 182.17 g/mol [5] 166.17 g/mol
Melting Point Not Available Not Available 55-58 °C

- ) 162-163 °C at5
Boiling Point 356.2 + 27.0 °C[1] 414.4 °C (est.)

mmHg
Water Solubility Not Available 12.9 mg/mL at 16 °C Slightly Soluble
) 3.58 (Strongest Acidic )
pKa (Phenolic OH) 9.77 £ 0.15[1] ) Not Available
- Carboxylic)

Density 1.265 + 0.06 g/cm3[1] Not Available Not Available

Note: Data for analogues are provided for comparative purposes and should not be used as

substitutes for experimental determination.

Methodologies for Experimental Characterization

Given the absence of a complete experimental dataset, this section provides robust,

standardized protocols for determining the key physicochemical properties of MeHPLA.

3.1 Synthesis via Fischer Esterification

The most direct synthesis route to Methyl 4-hydroxyphenyllactate is the Fischer esterification

of its parent carboxylic acid, 4-hydroxyphenyllactic acid. This acid-catalyzed reaction is an

equilibrium process.

Principle: The carboxylic acid is reacted with an excess of methanol in the presence of a strong

acid catalyst (e.g., sulfuric acid). The use of excess methanol and/or the removal of water

drives the equilibrium toward the formation of the methyl ester. The phenolic hydroxyl group is

significantly less reactive under these conditions, allowing for chemoselective esterification of

the carboxylic acid.
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Exemplary Protocol:

e Reaction Setup: To a solution of 4-hydroxyphenyllactic acid (1.0 eq) in anhydrous methanol
(20-50 eq, serving as reactant and solvent), add concentrated sulfuric acid (0.1-0.2 eq)
dropwise at 0 °C.

o Reaction Execution: Allow the mixture to warm to room temperature and then reflux for 4-6
hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

» Workup: Cool the reaction mixture and neutralize the acid catalyst with a saturated solution
of sodium bicarbonate.

o Extraction: Remove the methanol under reduced pressure. Dissolve the residue in ethyl
acetate and wash sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield pure Methyl 4-
hydroxyphenyllactate.

3.2 Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic water
solubility of a compound and is described in OECD Guideline 105.

Causality: This method ensures that a true equilibrium is reached between the undissolved
solid and the saturated solution, providing a solubility value that is independent of kinetic
factors. Temperature control is critical as solubility is highly temperature-dependent.

Preparation Equilibration Analy51s

\ I
I [ Add excess MeHPLA Il Agitate at constant Allow phases to Withdraw aliquot Quantify concentration | |
} (tu solvent (e.g., water) (Seal el temperature (e.g., 25°C) separate (centrifuge) of supernatant (R (@ @22 (1) (e.g., HPLC-UV) :

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Determination Method.
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Detailed Protocol:

e Preparation: Add an excess amount of solid MeHPLA to a known volume of the solvent (e.g.,
purified water) in a glass flask or vial. The excess solid is crucial to ensure saturation.

o Equilibration: Seal the vessel and agitate it at a constant, controlled temperature (e.g., 25 °C
+ 0.5 °C) for a preliminary period of 24 hours.

o Phase Separation: After agitation, allow the mixture to stand at the same temperature to let
the undissolved solid settle. Centrifugation is recommended to ensure clear separation.

o Sampling: Carefully withdraw a sample from the clear supernatant.

e Analysis: Determine the concentration of MeHPLA in the sample using a validated analytical
method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

o Confirmation of Equilibrium: Repeat steps 2-5 with a longer equilibration time (e.g., 48
hours). Equilibrium is confirmed if the measured concentrations are consistent (e.g., within
+5%).

3.3 pKa Determination (UV-Vis Spectrophotometry)

The pKa of the phenolic hydroxyl group can be accurately determined using UV-Vis
spectrophotometry, which relies on the different absorption spectra of the protonated (phenol)
and deprotonated (phenolate) forms.

Principle: The absorbance of a solution containing MeHPLA is measured across a range of pH
values. The phenolate form, present at high pH, has a different Amax and molar absorptivity
than the protonated form at low pH. By applying the Henderson-Hasselbalch equation to the
absorbance data, the pKa can be calculated.

Protocol Outline:
o Prepare Buffers: Prepare a series of buffers covering a pH range from approximately 8 to 12.

o Prepare Stock Solution: Create a concentrated stock solution of MeHPLA in a suitable
solvent (e.g., methanol).
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e Measure Spectra: For each buffer, add a small, constant volume of the stock solution to a
cuvette, and record the UV-Vis spectrum. Record spectra for highly acidic (pH ~2) and highly
basic (pH ~13) solutions to obtain the spectra of the pure protonated and deprotonated

forms, respectively.

o Data Analysis: Plot absorbance at a chosen wavelength (where the difference between the
two forms is large) versus pH. The inflection point of the resulting sigmoidal curve
corresponds to the pKa.

Predicted Spectroscopic Profile

For a researcher who has synthesized or isolated MeHPLA, spectroscopic analysis is essential
for structural confirmation. The following section details the expected spectral characteristics.

4.1 'H NMR Spectroscopy (*H Nuclear Magnetic Resonance)

The H NMR spectrum is predicted to show distinct signals for each unique proton
environment.

Table 2: Predicted tH NMR Chemical Shifts (in CDCIs)
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Approx.
Protons Integration Multiplicity Chemical Shift Rationale

(ppm)

Shielded by the

Ar-H (ortho to .
2H Doublet 6.7-6.9 electron-donating

OH)
-OH group.

Ar-H (ortho to Less shielded
2H Doublet 70-7.2 )
CH>2) aromatic protons.

Diastereotopic
Doublet of ]
-CHz- 2H 29-32 protons adjacent
Doublets ]
to a chiral center.

Proton on the
carbon bearing

-CH(OH)- 1H Triplet/dd 43-45
the hydroxyl

group.

Characteristic
-OCHs 3H Singlet ~3.7 shift for a methyl

ester.

Exchangeable
. . ) proton, position
Phenolic -OH 1H Singlet (broad) Variable
depends on

concentration.

Exchangeable
_ _ _ proton, may
Alcoholic -OH 1H Doublet/Singlet Variable
couple to

adjacent CH.

4.2 *C NMR Spectroscopy (**C Nuclear Magnetic Resonance)

The proton-decoupled 3C NMR spectrum should display 8 distinct signals, as two pairs of
aromatic carbons are chemically equivalent due to symmetry.

e C=0 (Ester): ~172-175 ppm
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e Aromatic C-O: ~155 ppm

e Aromatic C-C: ~130 ppm

e Aromatic C-H: ~115-130 ppm
e -CH(OH)-: ~70-75 ppm

e -OCHs: ~52 ppm

e -CH2-: ~40 ppm

4.3 FT-IR Spectroscopy (Fourier-Transform Infrared)

The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic
functionalities.

e O-H Stretch (Phenol & Alcohol): A broad band from ~3200-3500 cm~*. The breadth is due to
hydrogen bonding.

e C-H Stretch (Aromatic): Peaks just above 3000 cm—1.

e C-H Stretch (Aliphatic): Peaks just below 3000 cm~1 (e.g., 2850-2960 cm~1).

e C=0 Stretch (Ester): A strong, sharp absorption band around 1730-1745 cm~1,
e C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm~1 region.

e C-O Stretch (Ester & Alcohol): Strong bands in the 1000-1300 cm~1 region.

4.4 Mass Spectrometry (MS)

In Electrospray lonization (ESI) Mass Spectrometry, MeHPLA would be expected to show a
prominent pseudomolecular ion.

o Positive lon Mode: [M+H]* at m/z 197.08 or [M+Na]* at m/z 219.06.

» Negative lon Mode: [M-H]~ at m/z 195.06.
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» Key Fragmentation: A likely fragmentation pathway would involve the loss of the elements of
methyl formate (HCOOCHSs, 60 Da) or the methoxycarbonyl radical (*(COOCHS3, 59 Da),
leading to a significant fragment ion corresponding to the 4-hydroxyphenyl-ethyl cation or
radical.

Stability Considerations

The primary stability liability for Methyl 4-hydroxyphenyllactate is the ester functional group.

o Hydrolysis: The ester is susceptible to hydrolysis back to the parent carboxylic acid (4-
hydroxyphenyllactic acid) and methanol. This reaction is catalyzed by both acid and base
and is temperature-dependent. Therefore, storage in neutral, anhydrous conditions at low
temperatures (e.g., 2-8 °C or -20 °C) is recommended to ensure long-term integrity.

» Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to
coloration of the sample over time. Storage under an inert atmosphere (e.g., nitrogen or
argon) can mitigate this degradation pathway.

A formal stability study would involve analyzing the purity of MeHPLA under various conditions
(e.g., 40 °C/75% RH for accelerated studies) over time, using a stability-indicating HPLC
method.

Conclusion

Methyl 4-hydroxyphenyllactate is a biologically relevant molecule whose full physicochemical
characterization is an area ripe for investigation. This guide provides the foundational
knowledge for such a study, presenting its chemical identity, predicted properties, and most
importantly, detailed, authoritative methodologies for the experimental determination of its
synthesis, solubility, pKa, and spectroscopic identity. By combining theoretical predictions with
robust experimental frameworks, this document serves as a valuable resource for scientists
working to unlock the full potential of this important compound in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Methyl 4-hydroxyphenyllactate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b123307#physicochemical-properties-of-methyl-4-
hydroxyphenyllactate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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